molecular formula C9H5FOS B3040519 6-Fluoro-benzo[b]thiophene-2-carbaldehyde CAS No. 212078-71-2

6-Fluoro-benzo[b]thiophene-2-carbaldehyde

Cat. No. B3040519
M. Wt: 180.2 g/mol
InChI Key: DYXDGBIIKCSDBL-UHFFFAOYSA-N
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Description

6-Fluoro-benzo[b]thiophene-2-carbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom at the 1 position . They are essential heterocyclic compounds with a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Site-Specific Synthesis : Yi Wang and D. Burton (2007) described a site-specific synthesis process for 4-substituted-6-fluoro(carboalkoxyl)benzo[b]furans and benzo[b]thiophenes, providing these compounds in good yields. This process includes reactions with Wittig reagent, Sonogashira reaction, and base-catalyzed cyclization (Wang & Burton, 2007).

  • Synthesis and Characterization : Abdel-fattah and Attaby (2012) synthesized 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile and investigated its reaction with active halogen-containing reagents, leading to various thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).

  • Facile Synthesis Entry : Datta and De (1989) used 6,7-dihydrobenzo[b]thiophen-4(5H)-one and its derivatives for the preparation of various benzo[b]thiophene derivatives, providing a facile entry into the thieno[2,3-g] indole system (Datta & De, 1989).

Biological Applications and Synthesis

  • Antibacterial and Other Biological Activities : Ali et al. (2013) synthesized novel 4-arylthiophene-2-carbaldehyde compounds and evaluated them for antibacterial, haemolytic, antiurease, and nitric oxide scavenging activities, finding good activities in these areas (Ali et al., 2013).

  • Schiff Base Synthesis for Biological Activity Studies : Ünver et al. (2020) synthesized bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives and conducted antimicrobial and antileishmanial activity studies, revealing significant biological potential (Ünver et al., 2020).

  • Fluorescence Determination in Amino Acids : El‐Borai and Rizk (2009) explored the use of benzo[b]thiophene-5,6-dicarboxaldehyde in the synthesis of fluorescent compounds, applying it for the fluorogenic reaction with amino acids (El‐Borai & Rizk, 2009).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

6-fluoro-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXDGBIIKCSDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264597
Record name 6-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[b]thiophene-2-carbaldehyde

CAS RN

212078-71-2
Record name 6-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212078-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Perin, K Bobanović, I Zlatar, D Jelić, V Kelava… - European Journal of …, 2017 - Elsevier
Benzimidazo[1,2-a]quinolines and benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles with amino chains on the different positions have been evaluated by 2D and 3D assays on the …
Number of citations: 27 www.sciencedirect.com

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